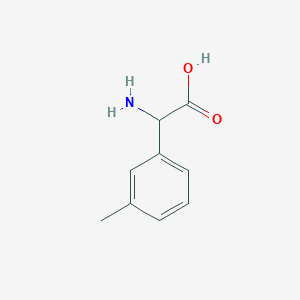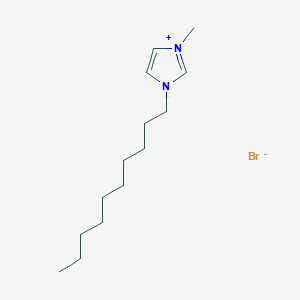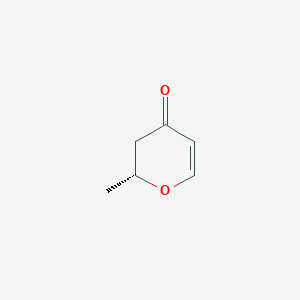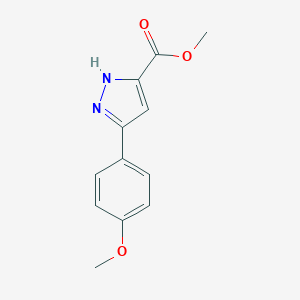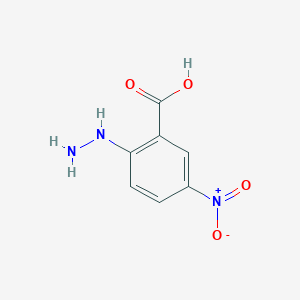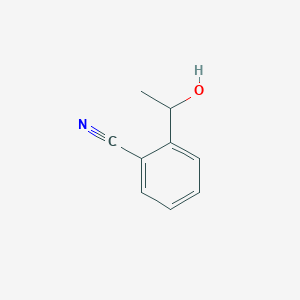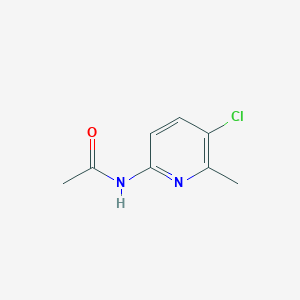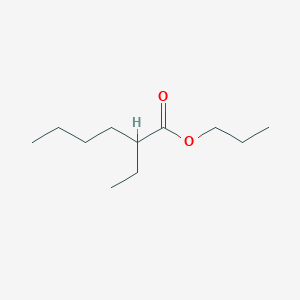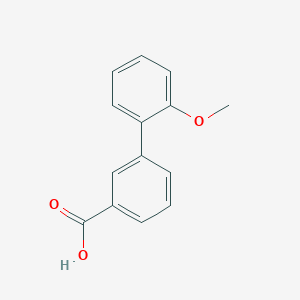
1-Benzylindole-4-carbaldehyde
Übersicht
Beschreibung
1-Benzylindole-4-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Benzylindole-4-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
1-Benzylindole-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to have neuroprotective and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzylindole-4-carbaldehyde in lab experiments is its versatility. It can be easily modified to generate various derivatives with different properties. Moreover, it is relatively easy to synthesize and purify. However, one of the main limitations of using 1-Benzylindole-4-carbaldehyde is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzylindole-4-carbaldehyde. One of the main areas of interest is the development of new derivatives with enhanced properties. For example, there is a growing interest in developing indole derivatives with anticancer activity. Moreover, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives. Additionally, there is a need to explore the potential applications of 1-Benzylindole-4-carbaldehyde in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Benzylindole-4-carbaldehyde is a versatile and promising compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an attractive building block for the synthesis of various derivatives. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
1-Benzylindole-4-carbaldehyde has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various indole derivatives. It can also be used as a fluorescent probe for the detection of metal ions. Moreover, it has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
192993-85-4 |
|---|---|
Produktname |
1-Benzylindole-4-carbaldehyde |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-benzylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
InChI-Schlüssel |
FFOSGPUYOBZKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

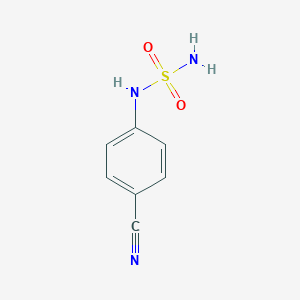
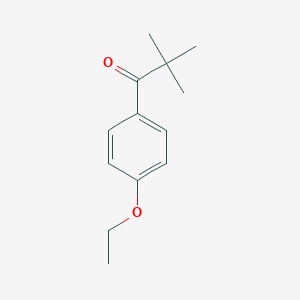
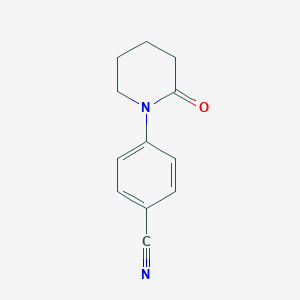
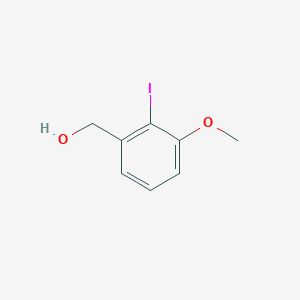
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
